Butyl stearate

Catalog No.
S536825
CAS No.
123-95-5
M.F
C22H44O2
M. Wt
340.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl stearate

CAS Number

123-95-5

Product Name

Butyl stearate

IUPAC Name

butyl octadecanoate

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C22H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h3-21H2,1-2H3

InChI Key

ULBTUVJTXULMLP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCC

solubility

1.7 mg/mL at 25 °C
Insoluble in water; soluble in ethanol; very soluble in acetone
SOL IN MINERAL OR VEGETABLE OILS
SOLUBILITY IN WATER: 0.29% @ 25 °C

Synonyms

N-Butyl stearate; NSC 4820 NSC-4820; NSC4820

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCC

The exact mass of the compound Butyl stearate is 340.3341 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.7 mg/ml at 25 °cinsoluble in water; soluble in ethanol; very soluble in acetonesol in mineral or vegetable oilssolubility in water: 0.29% @ 25 °c1.7 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4820. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Stearates - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Butyl Stearate in Drug Delivery Systems

Butyl stearate shows promise in scientific research for its potential to modify the release profile of drugs. Studies investigate its use in conjunction with biodegradable polymers for sustained and controlled drug delivery [].

One area of research explores incorporating butyl stearate into Poly(lactic-co-glycolic Acid) (PLGA) microspheres. PLGA is a common material for drug delivery due to its biodegradability and controlled release properties. Researchers have found that adding butyl stearate to PLGA microspheres loaded with isoperidone, a medication, can significantly extend the drug's release period []. The study suggests that butyl stearate influences the structure of the microspheres, impacting drug distribution and crystallinity, ultimately leading to a slower release rate [].

Butyl Stearate as a Phase Change Material

Another research application of butyl stearate focuses on its potential as a Phase Change Material (PCM) for thermal energy storage. PCMs are substances that can absorb and release thermal energy during phase transitions. This property makes them valuable for applications like thermal regulation in buildings. Studies have investigated the thermo-physical properties of butyl stearate to assess its suitability as a PCM for cooling applications [].

Butyl stearate is classified as a fatty acid ester with the chemical formula C22H44O2C_{22}H_{44}O_{2} and a CAS number of 123-95-5. It typically appears as a colorless to pale yellow liquid or a waxy solid, characterized by low viscosity and high stability. The compound is also known by several synonyms, including butyl octadecanoate and n-butyl stearate .

Butyl stearate's primary function in scientific research is physical rather than having a specific biological mechanism. It acts as an emollient, forming a protective layer on the skin, preventing moisture loss []. Additionally, it functions as a thickener, increasing the viscosity of solutions, and as a lubricant, reducing friction between surfaces [].

Butyl stearate is generally considered safe for most cosmetic applications []. However, some studies suggest it may cause mild skin irritation in some individuals [].

Here are some safety points to consider:

  • Limited data exists on potential inhalation or ingestion hazards [].
  • As with any chemical, proper handling practices are recommended, including wearing gloves and eye protection when working with concentrated solutions [].

The primary reaction for synthesizing butyl stearate involves the esterification of stearic acid with butanol, facilitated by an acid catalyst. This process substitutes the hydroxyl group of butanol with the carboxyl group of stearic acid, forming an ester bond . Alternative synthesis routes include:

  • Reaction of silver stearate with n-butyl iodide at elevated temperatures .
  • Transesterification of glyceryl tristearate (tristearin) with n-butyl alcohol .

Butyl stearate exhibits skin-conditioning properties, forming a non-greasy film that helps retain moisture and protect the skin from environmental damage. While it is generally recognized as safe for use in cosmetics, it can cause allergic reactions in some individuals, necessitating patch testing for sensitive skin .

The synthesis of butyl stearate can be achieved through various methods:

  • Esterification: Combining stearic acid and butanol under acidic conditions.
  • Transesterification: Involves converting triglycerides (like tristearin) into butyl esters.
  • Alcoholysis: The reaction of glycerol stearate with alcohol to form butyl stearate .

Butyl StearateC22H44O2Low viscosity, non-greasy filmCosmetics, food industryIsopropyl MyristateC15H30O2Medium viscosityEmollient in cosmeticsEthylhexyl PalmitateC16H32O2High spreadabilitySkin conditioning agentOctyldodecanolC14H30OViscous liquidEmollient and solvent in cosmetics

Unique Features of Butyl Stearate

  • Low Viscosity: Allows for easier application in cosmetic formulations.
  • Non-Greasy Film Formation: Provides moisture retention without leaving an oily residue.
  • Green Chemistry: Considered safer compared to other synthetic emollients .

Systematic and Common Names

Butyl stearate is systematically named butyl octadecanoate, reflecting its structure as the butyl ester of octadecanoic acid (stearic acid). Common synonyms include:

  • n-Butyl stearate
  • Stearic acid butyl ester
  • Octadecanoic acid butyl ester.

The compound is cataloged under CAS Registry Number 123-95-5 and EC Number 204-666-5.

Molecular and Structural Characteristics

The molecular structure consists of an 18-carbon stearic acid chain bonded to a butyl group via an ester linkage. Key identifiers include:

PropertyValueSource
Molecular Formula$$ \text{C}{22}\text{H}{44}\text{O}_{2} $$
Molecular Weight340.59 g/mol
Boiling Point220°C (1013 hPa)
Density0.861 g/mL at 20°C
SMILES NotationCCCCCCCCCCCCCCCCCCC(=O)OCCCC
InChI KeyULBTUVJTXULMLP-UHFFFAOYSA-N

The ester functional group ($$ \text{RCOOR}' $$) confers lipophilicity, enabling solubility in organic solvents like ethanol and acetone but immiscibility with water.

Historical Development and Industrial Adoption

Synthesis and Early Applications

The synthesis of butyl stearate dates to the early 20th century, leveraging esterification techniques. Traditional methods involved reacting stearic acid with n-butanol in the presence of acid catalysts like sulfuric acid. For example, a 2010 patent detailed a process using a 1:0.65 molar ratio of stearic acid to butanol with concentrated sulfuric acid, achieving high yields under reflux conditions.

Modern advancements, such as heteropolyacid catalysts (e.g., phosphotungstic acid), have optimized efficiency. These catalysts enable solvent-free reactions at 110°C, achieving >95% yield in 4 hours while allowing catalyst reuse.

Industrial Adoption and Market Trends

Butyl stearate’s adoption surged due to its dual role as a plasticizer and lubricant. Key milestones include:

  • Plastics Industry: As a PVC internal lubricant, it reduces processing friction and enhances product flexibility.
  • Cosmetics: Functions as an emollient in creams, lotions, and lipsticks, improving texture without greasiness.
  • Food Processing: Acts as an emulsifier in baked goods and frozen dairy products, complying with FDA regulations (21 CFR 172.515).

The global market, valued at USD 4.8 billion in 2023, is projected to grow at a 4.5% CAGR through 2030. Asia-Pacific dominates demand (38% share), driven by expanding personal care and pharmaceutical sectors. Latin America’s growth (4.2% CAGR) ties to processed food industries.

Comparative Synthesis Methods

MethodCatalystTemperatureYieldAdvantages
Traditional AcidSulfuric Acid100–120°C80–85%Low-cost, established protocol
HeteropolyacidPTA110°C>95%Solvent-free, recyclable catalyst
TransesterificationSodium Hydroxide210–220°C90%Scalable for industrial use

Acid-Catalyzed Esterification (Sulfuric Acid, p-Toluenesulfonic Acid)

Sulfuric Acid Catalysis

Sulfuric acid remains one of the most extensively studied homogeneous catalysts for butyl stearate synthesis through direct esterification of stearic acid with n-butanol [1] [2] [3]. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent water elimination [3]. The reaction proceeds via a reversible equilibrium, requiring careful optimization of reaction conditions to achieve high conversions.

The optimal reaction conditions for sulfuric acid-catalyzed esterification typically involve temperatures ranging from 80-120°C, with catalyst loadings of 0.5-2 wt% [4] [5] [6]. Under these conditions, yields of 70-95% can be achieved within 4-24 hours of reaction time. The dual role of concentrated sulfuric acid as both a catalyst and dehydrating agent significantly enhances the forward reaction by continuous water removal, thereby shifting the equilibrium toward ester formation [2].

Research has demonstrated that the catalytic activity of sulfuric acid is strongly influenced by water content in the system [6]. The presence of water inhibits the esterification reaction by favoring the reverse hydrolysis reaction. Therefore, techniques such as azeotropic distillation or the use of molecular sieves are often employed to maintain anhydrous conditions throughout the reaction.

p-Toluenesulfonic Acid Systems

p-Toluenesulfonic acid (p-TSA) has emerged as an effective alternative to sulfuric acid, offering several advantages including reduced corrosivity and easier product separation [7] [8] [9]. The catalyst demonstrates excellent performance in butyl stearate synthesis, achieving conversions of 90-98% at temperatures of 70-95°C with catalyst loadings of 5-8 wt%.

Studies have shown that p-TSA can be successfully immobilized on solid supports such as Celite, creating heterogeneous catalytic systems that combine the advantages of homogeneous catalysis with easy product separation [10]. The immobilized p-TSA-Celite system enables rapid esterification reactions completed within 10-30 minutes at room temperature, representing a significant improvement over conventional thermal processes.

Deep eutectic solvents based on p-toluenesulfonic acid have also been investigated for esterification reactions [9]. These systems, composed of p-toluenesulfonic acid and choline chloride, demonstrate high catalytic activity while functioning as heterogeneous catalysts that can be easily separated and recycled.

Advanced Acid Catalyst Systems

Recent developments have focused on mixed acid catalyst systems that combine multiple catalytic components for enhanced performance. The Fe₂(SO₄)₃·4H₂O/concentrated H₂SO₄ system represents one such approach, achieving excellent yields of 85-95% for various esterification reactions [11]. This mixed catalyst system demonstrates superior catalytic ability compared to individual components, with shorter reaction times and reduced catalyst requirements.

Heterogeneous Catalysis (Zeolites, Ion-Exchange Resins)

Zeolite-Based Catalytic Systems

Zeolites have gained significant attention as heterogeneous catalysts for butyl stearate synthesis due to their unique combination of strong acidity, thermal stability, and reusability [4] [5] [12]. The microporous crystalline aluminosilicate structure provides well-defined active sites with tunable acid strength depending on the Si/Al ratio.

ZSM-5 zeolite has demonstrated exceptional performance in esterification reactions, with studies showing conversions of 86-95% at temperatures of 120-180°C [4] [5]. The higher esterification rate of ZSM-5 compared to conventional H₂SO₄ catalysis is attributed to its stronger acidity and hydrophobic character, which minimizes water adsorption and maintains high catalytic activity [5]. The catalyst can be effectively recycled for 4-5 consecutive cycles without significant loss of activity.

H-β-zeolite represents another promising catalytic system, particularly when modified with heteropoly acids such as 12-tungstophosphoric acid (TPA) or silicotungstic acid [13] [14]. These modified zeolites demonstrate enhanced catalytic performance under mild conditions, achieving high conversions with excellent selectivity. The large-pore structure of β-zeolite facilitates mass transfer of bulky reactants like stearic acid and butanol.

Hierarchical zeolites with nanosheet and nanosponge morphologies have shown superior catalytic performance compared to conventional coffin-shaped microcrystals [12]. HZSM-5 nanosheets achieved maximum conversions of 95.12% for fatty acid esterification due to improved accessibility and mass transfer properties. The shortened diffusion pathways in these hierarchical structures overcome mass transfer limitations typically encountered with conventional zeolites.

Ion-Exchange Resin Catalysts

Ion-exchange resins offer several advantages as heterogeneous catalysts, including high acid site density, thermal stability, and excellent recyclability [15] [16] [17]. Strong acid cation-exchange resins such as Amberlyst-15 have been extensively studied for butyl stearate synthesis, demonstrating conversions of 85-95% at temperatures of 80-120°C.

The Amberlyst series of resins provides a range of catalytic properties depending on their cross-linking density and functional group concentration [15]. Amberlyst-15, with its high concentration of sulfonic acid groups, demonstrates excellent catalytic activity for esterification reactions. The macroporous structure enables efficient diffusion of reactants and products, minimizing mass transfer limitations.

Studies have shown that the esterification reaction over ion-exchange resins follows pseudo-homogeneous kinetics when external mass transfer resistance and intraparticle diffusion limitations are eliminated [17]. The reaction rate is directly proportional to catalyst loading up to optimal levels, beyond which increased loading may lead to reduced efficiency due to mass transfer constraints.

Modified ion-exchange resins have been developed to enhance catalytic performance and stability. Research on temperature-stable resins such as Lewatit K 6465 has demonstrated exceptional thermal stability compared to conventional Amberlyst resins, making them suitable for high-temperature applications [18].

Solid Acid Carbon Catalysts

Emerging research has focused on developing solid acid carbon catalysts from sustainable biomass sources [19] [20]. These materials, synthesized through hydrothermal and plasma sulfonation techniques, offer comparable catalytic performance to commercial acid resins while providing environmental benefits.

Sulfonated activated carbon catalysts demonstrate excellent activity for esterification reactions, with studies showing space-time yields of 96 g L⁻¹ h⁻¹ and selectivities of 76% for continuous esterification processes [20]. The solid acid carbon monolith form shows particular promise for continuous catalytic upgrading applications due to its superior mass transfer characteristics and mechanical stability.

Green Chemistry Approaches

Enzymatic Synthesis Using Lipases

Lipase-Catalyzed Esterification Mechanisms

Enzymatic synthesis of butyl stearate using lipases represents a highly selective and environmentally benign approach that operates under mild reaction conditions [21] [22] [23]. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) catalyze esterification reactions through a ping-pong bi-bi mechanism, where the enzyme alternately binds with the acid and alcohol substrates.

The enzymatic mechanism involves several key steps: (1) formation of an acyl-enzyme intermediate through reaction with stearic acid, (2) release of water, (3) nucleophilic attack by butanol on the acyl-enzyme complex, and (4) release of the butyl stearate product with regeneration of the free enzyme [23]. This mechanism provides exceptional selectivity and operates efficiently at moderate temperatures (40-70°C).

Novozym 435 Systems

Novozym 435, an immobilized form of Candida antarctica lipase B, has demonstrated exceptional performance for butyl stearate synthesis [21] [22]. Under optimized conditions (60°C, 1:2 molar ratio of stearic acid to butanol, 1% enzyme loading), conversions of 92-98% can be achieved within 24 hours. The immobilized enzyme shows excellent stability and can be recycled for multiple reaction cycles without significant activity loss.

Research has established optimal reaction parameters for Novozym 435-catalyzed synthesis: molar ratios of acid to alcohol ranging from 1:2 to 1:5, temperatures between 50-70°C, and enzyme loadings of 1-5 wt% [21]. The enzyme demonstrates remarkable tolerance to substrate concentrations and maintains high activity across a wide range of reaction conditions.

Alternative Lipase Systems

Candida rugosa lipase immobilized on various supports has shown promising results for butyl stearate synthesis [24]. When immobilized on modified diatomite supports, the enzyme achieved conversions exceeding 85% under solvent-free conditions. The immobilization strategy significantly enhances enzyme stability and enables easy separation and recycling.

Aspergillus oryzae lipase has emerged as a cost-effective alternative for rapid esterification reactions [25] [26]. This enzyme system demonstrates remarkable efficiency under microwave irradiation, achieving conversions of 94-97% in reaction times as short as 1-5 minutes.

Solvent-Free Enzymatic Systems

Solvent-free enzymatic esterification has gained significant attention due to environmental and economic advantages [27]. These systems eliminate the need for organic solvents while providing higher substrate concentrations and simplified product recovery. However, they present unique challenges related to mass transfer limitations and substrate inhibition.

Research has demonstrated that careful optimization of reaction conditions in solvent-free systems can overcome these limitations [27]. Key factors include temperature control to maintain optimal enzyme conformation, water activity management to favor esterification over hydrolysis, and appropriate mixing to ensure adequate mass transfer.

Microwave- and Ultrasound-Assisted Reactions

Microwave-Assisted Esterification

Microwave irradiation has emerged as a powerful tool for accelerating esterification reactions while maintaining high selectivity [28] [25] [29]. The technique works by providing rapid, uniform heating through dipole rotation and ionic conduction mechanisms, leading to significant reductions in reaction times.

Studies on microwave-assisted butyl stearate synthesis have demonstrated remarkable efficiency improvements [26]. Using lipase from Aspergillus oryzae under microwave irradiation (20% power, 1400 W microwave), maximum conversions of 97.4% were achieved in reaction times as short as 5 minutes. This represents a 99% reduction in reaction time compared to conventional heating methods.

The energy efficiency of microwave-assisted esterification is particularly noteworthy [25]. Comparative studies show energy consumption of only 12.2 kWh kg⁻¹ for microwave-assisted enzymatic esterification, representing 96% energy savings compared to conventional water bath heating (283 kWh kg⁻¹).

Optimization of Microwave Parameters

Critical parameters for microwave-assisted esterification include power level, irradiation time, temperature control, and substrate ratios [26]. Research has established that optimal conditions typically involve: (1) moderate power levels (10-30% of maximum) to prevent enzyme denaturation, (2) short irradiation times (1-10 minutes) to maximize efficiency, and (3) careful temperature control to maintain enzyme activity.

The mechanism of microwave enhancement involves both thermal and non-thermal effects [25]. Thermal effects result from rapid, uniform heating that accelerates reaction kinetics. Non-thermal effects include enhanced molecular mobility, altered enzyme conformation, and improved mass transfer characteristics.

Ultrasound-Assisted Esterification

Ultrasonic irradiation provides another effective method for enhancing esterification reactions through acoustic cavitation phenomena [30] [31] [32]. The collapse of cavitation bubbles creates localized high-temperature and high-pressure conditions that accelerate chemical reactions while maintaining bulk solution temperatures at moderate levels.

Studies on ultrasound-assisted enzymatic esterification have demonstrated significant improvements in reaction rates and yields [30]. Using lipase Lipozyme 435 in a continuous loop reactor, optimal conditions included 50°C temperature, ultrasound power of 32 mW, amplitude of 20%, and continuous sonication for 20 minutes. These conditions achieved ester concentrations of 462 mg/g mixture.

Kinetic Analysis of Sonochemical Effects

Kinetic studies reveal that ultrasound assistance reduces apparent activation energy for esterification reactions [32]. The calculated activation energy for conventional esterification was 7640.1 J/mol, while ultrasound-assisted reactions showed higher activation energy (22,534.6 J/mol) but achieved superior reaction rates due to enhanced pre-exponential factors.

The enhancement mechanism involves multiple factors: (1) increased mass transfer through acoustic streaming, (2) enzyme activation through conformational changes, and (3) improved substrate accessibility through cavitation effects [30]. However, excessive ultrasonic power can lead to enzyme denaturation, requiring careful optimization of irradiation conditions.

Purification and Isolation Techniques

Vacuum Distillation Optimization

Fundamental Principles

Vacuum distillation represents the primary method for purifying butyl stearate due to its high boiling point (approximately 343°C at atmospheric pressure) [33] [34] [35]. The technique reduces the required distillation temperature by lowering the operating pressure, thereby preventing thermal decomposition and maintaining product quality.

The relationship between pressure and boiling point follows the Clausius-Clapeyron equation, allowing precise control of distillation conditions [35]. For butyl stearate, operating pressures of 10-100 mbar enable distillation temperatures of 150-250°C, well below the decomposition threshold.

Equipment Design and Operation

Modern vacuum distillation systems for butyl stearate purification incorporate several critical components [34]: (1) a distillation flask with magnetic stirring capability, (2) a Claisen adapter to prevent violent bumping, (3) a water-cooled condenser, (4) a vacuum adapter with appropriate traps, and (5) a high-quality vacuum source capable of achieving pressures below 1 mbar.

Safety considerations are paramount in vacuum distillation operations [35]. All glassware must be carefully inspected for cracks or stars that could lead to catastrophic implosion. Protective wrapping of glassware and appropriate safety shields are essential for safe operation.

Advanced Vacuum Distillation Techniques

Short-path distillation has emerged as a superior technique for high-purity butyl stearate production [36]. This method minimizes residence time at elevated temperatures while achieving excellent separation efficiency. Operating pressures of 0.1-10 mbar enable distillation temperatures of 180-280°C with purities of 92-97% and recoveries of 85-95%.

High-temperature vacuum distillation systems designed for industrial applications can achieve exceptional performance [37]. These systems incorporate degassers, short-path evaporators, and thin-film evaporators with rectification columns. Operating conditions include pressure ranges of 0.005-100 mbar and temperatures up to 350°C, achieving purities of 95-99% with recoveries of 90-98%.

Process Optimization Strategies

Optimization of vacuum distillation for butyl stearate involves careful attention to several factors [36]: (1) proper pretreatment to remove low-boiling impurities, (2) gradual pressure reduction to prevent violent boiling, (3) temperature control to maintain optimal separation while preventing decomposition, and (4) efficient condensation systems to maximize recovery.

Novel apparatus designs have been developed to improve recovery from vacuum distillations [36]. These systems address the primary challenge of liquid retention in condenser tubes and adapter joints, which can significantly reduce overall recovery. Modified designs with improved drainage characteristics can achieve recoveries exceeding 95% for multigram quantities.

Adsorbent-Based Refinement (Diatomite, Activated Carbon)

Diatomite Applications in Purification

Diatomite, composed primarily of fossilized diatom skeletons, provides an excellent filtration medium for butyl stearate purification due to its unique porous structure and chemical inertness. The material exhibits high surface area (18-36 m² g⁻¹ after purification) and well-defined pore structures that enable effective removal of particulate impurities and catalyst residues.

Purification of diatomite for enhanced performance involves acid leaching treatments using hydrochloric or nitric acid. These treatments remove metallic impurities and improve pore accessibility, increasing the SiO₂ content from approximately 85% to 98%. The purified diatomite demonstrates superior filtration characteristics and reduced tendency for product contamination.

Modification Strategies for Enhanced Performance

Advanced modification techniques have been developed to improve diatomite performance for ester purification applications [24]. Octadecyl and sulfonyl modifications create functionalized surfaces that enhance interaction with organic compounds while maintaining the beneficial porous structure. These modifications can improve both filtration efficiency and product purity.

The preparation of modified diatomite involves careful control of reaction conditions to ensure uniform surface modification without compromising the underlying porous structure [24]. Optimal modification procedures maintain the beneficial filtration characteristics while introducing specific chemical functionalities that enhance purification performance.

Activated Carbon Purification Systems

Activated carbon provides another effective adsorbent for butyl stearate purification, particularly for removing colored impurities and trace organic contaminants [19]. The high surface area and well-developed pore structure of activated carbon enable effective adsorption of a wide range of impurities.

Modification of activated carbon through controlled oxidation or sulfonation can enhance its adsorption capacity for specific impurities [19]. These treatments introduce functional groups that provide additional adsorption sites while maintaining the beneficial porous structure. Modified activated carbons demonstrate superior performance for removing acidic impurities and catalyst residues.

Process Integration and Optimization

Combined distillation-adsorption processes represent an advanced approach to butyl stearate purification. These systems integrate vacuum distillation with adsorbent treatment to achieve exceptional purity levels (95-98%) while maintaining high recovery rates (88-96%). The combination approach addresses different types of impurities through complementary mechanisms.

Process optimization involves careful selection of adsorbent materials, determination of optimal contact times, and establishment of regeneration procedures for adsorbent reuse. Economic considerations include adsorbent costs, regeneration energy requirements, and the value of improved product purity in determining optimal process conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Solid
colourless, waxy solid, odourless or with a faintly fatty odou

Color/Form

Crystals from alcohol, propanol, or ether
WAXY OR OILY (ABOVE 20 °C)
COLORLESS OR VERY PALE YELLOW LIQUID ABOVE 20 °C

XLogP3

9.8

Exact Mass

340.3341

Boiling Point

343.0 °C
343 °C

Flash Point

320 °F (160 °C) (CLOSED CUP)

Vapor Density

11.4 (AIR= 1)

Density

0.854 @ 25 °C/4 °C
0.855-0.875

Odor

ODORLESS OR FAINTLY FATTY ODOR
FATTY FRUITY ODOR

Appearance

Solid powder

Melting Point

27.0 °C
Mp 27.5 °
27 °C
27.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6Y0AI5605C

GHS Hazard Statements

Aggregated GHS information provided by 987 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 823 of 987 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 164 of 987 companies with hazard statement code(s):;
H315 (49.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (26.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50.61%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.80X10-6 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

68154-28-9
123-95-5

Wikipedia

Butyl stearate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient

Methods of Manufacturing

Prepn from silver stearate and n-butyl iodide; from stearic acid and n-butanol.
BY TRANSESTERIFICATION OF GLYCERYL TRISTEARATE (TRISTEARIN) WITH N-BUTYL ALCOHOL.
Alcoholysis of stearin or esterification of stearic with butanol

General Manufacturing Information

Fabricated metal product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Textiles, apparel, and leather manufacturing
Octadecanoic acid, butyl ester: ACTIVE
Fatty acids, C18, Bu esters: ACTIVE
IT DISSOLVES ESTER GUM AND MOST RESINS BUT ... IS NOT SOLVENT FOR CELLULOSE ESTERS AND GUM LAC. ... IS GOOD SOLVENT FOR RUBBER, PARTICULARLY WHEN HOT, BUT ... HAS NO SPECIAL AFFINITY FOR VINYL RESINS.

Clinical Laboratory Methods

GAS LIQUID CHROMATOGRAPHY FOR THE DETERMINATION OF BUTYL STEARATE.

Stability Shelf Life

STABLE LIQUID

Dates

Last modified: 08-15-2023
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